molecular formula C24H21N5O2 B2957323 3-allyl-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896292-33-4

3-allyl-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2957323
CAS No.: 896292-33-4
M. Wt: 411.465
InChI Key: BDUDYFQFXPPNFM-UHFFFAOYSA-N
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Description

The compound “3-allyl-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. It contains several functional groups including an allyl group, a methyl group, a phenyl group, a p-tolyl group, and an imidazo[2,1-f]purine-2,4(3H,8H)-dione group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The tolyl group, for example, is a type of aryl group related to toluene and can exist in three structural isomers .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The tolyl group, for example, is known to be an excellent leaving group in nucleophilic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Synthesis and Chemical Properties

Research into mesoionic purinone analogs, such as the synthesis and properties of imidazo[1,2-c]pyrimidine-2,7-diones, reveals methodologies that might be applicable to the synthesis of 3-allyl-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. These analogs exhibit tautomeric forms and undergo hydrolytic ring-opening reactions, indicative of their chemical reactivity and potential for further functionalization (Coburn & Taylor, 1982).

Biological Activities

  • Serotonin Transporter Activity : Arylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4-dione have been evaluated for their affinity to the serotonin transporter, suggesting a potential for psychiatric or neurological applications. The dissociation constant and acid-base properties of these compounds have been studied, highlighting the intricate relationship between chemical structure and biological function (Zagórska et al., 2011).
  • Adenosine Receptor Antagonism : Certain imidazo[2,1-f]purine-2,4-dione derivatives exhibit potent and selective antagonism towards the A3 adenosine receptor, a target of interest for anti-inflammatory and anticancer therapies. This suggests the potential utility of such compounds in the development of new therapeutic agents (Baraldi et al., 2005).

Properties

IUPAC Name

4-methyl-6-(4-methylphenyl)-7-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2/c1-4-14-27-22(30)20-21(26(3)24(27)31)25-23-28(20)15-19(17-8-6-5-7-9-17)29(23)18-12-10-16(2)11-13-18/h4-13,15H,1,14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUDYFQFXPPNFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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